![molecular formula C5H11Cl2N3S B2405048 3-(1,3,4-Thiadiazol-2-yl)propan-1-amine;dihydrochloride CAS No. 2413869-21-1](/img/structure/B2405048.png)
3-(1,3,4-Thiadiazol-2-yl)propan-1-amine;dihydrochloride
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Overview
Description
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives has been studied extensively. One approach involves a one-pot reaction between a thiosemicarbazide and carboxylic acid without toxic additives such as POCl3 or SOCl2 . The reaction proceeds in three steps in the presence of polyphosphate ester (PPE), resulting in the formation of the corresponding 2-amino-1,3,4-thiadiazole .Chemical Reactions Analysis
The chemical reactions involving 1,3,4-thiadiazole derivatives have been studied. In the presence of PPE, the reaction between the thiosemicarbazide and carboxylic acid proceeds in one-pot through three steps with the formation of corresponding 2-amino-1,3,4-thiadiazole .Scientific Research Applications
Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives
The compound plays a crucial role in the synthesis of 1,3,4-thiadiazol-2-amine derivatives . A new method has been developed for this synthesis, which involves a one-pot reaction between a thiosemicarbazide and carboxylic acid . This method avoids the use of toxic additives such as POCl3 or SOCl2 .
Antitumor Activity
1,3,4-Thiadiazol-2-yl derivatives, including the compound , have been shown to exhibit antitumor activity . This makes them a potential area of interest for cancer research and treatment.
Antibacterial Activity
Some derivatives of 1,3,4-thiadiazol-2-yl have demonstrated antibacterial activity . This suggests potential applications in the development of new antibiotics.
Antifungal Activity
In addition to their antibacterial properties, these compounds have also shown antifungal activity . This could be useful in the treatment of various fungal infections.
Antiparasitic Activity
Research has indicated that 1,3,4-thiadiazol-2-yl derivatives can have antiparasitic effects . This opens up possibilities for their use in combating parasitic diseases.
Inhibitory Activity Against Carbonic Anhydrase
These compounds have demonstrated inhibitory activity against carbonic anhydrase . This is significant for the treatment of conditions like glaucoma.
Inhibitory Activity Against Alpha-Glycosidase
1,3,4-Thiadiazol-2-yl derivatives have also shown inhibitory activity against alpha-glycosidase . This is important for the treatment of type 2 diabetes mellitus.
Antinociceptive Effects
New 1,3,4-thiadiazol derivatives have been synthesized and evaluated for their antinociceptive effects on the nociceptive pathways of the nervous system . These compounds have shown significant effects against mechanical, thermal, and chemical stimuli .
Future Directions
Mechanism of Action
Target of Action
It’s worth noting that compounds with a similar structure, such as 2-amino-1,3,4-thiadiazoles, have been shown to exhibit inhibitory activity against carbonic anhydrase and alpha-glycosidase , which play crucial roles in the treatment of glaucoma and diabetes mellitus type 2, respectively.
Mode of Action
Based on the known activities of similar compounds, it can be inferred that it might interact with its targets (carbonic anhydrase and alpha-glycosidase) to inhibit their activity .
Biochemical Pathways
Given its potential inhibitory activity against carbonic anhydrase and alpha-glycosidase, it can be inferred that it might affect the biochemical pathways involving these enzymes .
Result of Action
Based on the known activities of similar compounds, it can be inferred that it might have potential antitumor , antibacterial , antifungal , and antiparasitic activities.
properties
IUPAC Name |
3-(1,3,4-thiadiazol-2-yl)propan-1-amine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3S.2ClH/c6-3-1-2-5-8-7-4-9-5;;/h4H,1-3,6H2;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUFJJDMPUBIOSH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=C(S1)CCCN.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Cl2N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3,4-Thiadiazol-2-yl)propan-1-amine;dihydrochloride |
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